1-(5-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one
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Overview
Description
1-(5-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one is an organic compound characterized by the presence of a bromine atom and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one typically involves the bromination of 2-methoxyphenol followed by further chemical modifications. One common method includes:
Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected using acetic anhydride.
Bromination: Bromine is introduced under the catalysis of iron powder.
Deacetylation: The acetyl group is removed to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone: This compound shares a similar structure but has an additional bromine atom, which may alter its reactivity and applications.
Tris(5-bromo-2-methoxyphenyl)antimony: This compound contains multiple bromine atoms and is used in different chemical contexts.
Uniqueness: 1-(5-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. Its combination of bromine and methoxy groups makes it a versatile intermediate in organic synthesis.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique chemical structure and reactivity make it valuable for research and industrial applications. Further studies are needed to fully explore its potential and uncover new uses.
Biological Activity
1-(5-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a bromo and methoxy substitution on the phenyl ring, which is believed to influence its biological properties.
The biological activity of this compound has been studied with respect to its antiproliferative effects on various cancer cell lines. The following mechanisms have been identified:
- Cell Cycle Arrest : Research indicates that this compound can induce G1 phase cell cycle arrest in cancer cells, leading to inhibited proliferation and subsequent apoptosis. This was observed in studies where the compound was tested against specific cancer cell lines, such as LASCPC-01 .
- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells, characterized by increased levels of cleaved PARP and caspase-3, markers indicative of apoptotic pathways .
Cytotoxicity Studies
A series of cytotoxicity studies have evaluated the effectiveness of this compound against various cancer cell lines. Table 1 summarizes key findings from these studies.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
LASCPC-01 | 0.47 | G1 arrest and apoptosis induction |
MCF7 (breast cancer) | 10.0 | Cytotoxic effects via tubulin disruption |
PC-3 (prostate) | >100 | Selective inhibition observed |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight that the presence of both bromo and methoxy groups significantly enhances the antiproliferative activity of the compound. Variations in these substituents lead to differing biological activities, emphasizing their importance in the compound's efficacy.
Case Study 1: Antiproliferative Effects on NPEC Cells
In a study investigating the effects of this compound on NPEC cells, it was found that the compound induced significant cell death through apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and confirmed G1 phase arrest followed by apoptotic signaling pathways .
Case Study 2: Neuroprotective Potential
Another research focus has been on exploring the neuroprotective properties of this compound. In vivo studies demonstrated that it could penetrate the central nervous system without overt toxicity, suggesting potential applications in neurodegenerative conditions .
Properties
Molecular Formula |
C10H11BrO3 |
---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)-2-methoxyethanone |
InChI |
InChI=1S/C10H11BrO3/c1-13-6-9(12)8-5-7(11)3-4-10(8)14-2/h3-5H,6H2,1-2H3 |
InChI Key |
HQMDJNFLXGNPFN-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1=C(C=CC(=C1)Br)OC |
Origin of Product |
United States |
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